molecular formula C21H13N3O4 B390585 4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate

4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate

Cat. No.: B390585
M. Wt: 371.3g/mol
InChI Key: ZXYWQYWWEHZNQM-UHFFFAOYSA-N
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Description

4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate is a complex organic compound with the molecular formula C21H13N3O4 and a molecular weight of 371.3 g/mol

Preparation Methods

The synthesis of 4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate typically involves the esterification of 4-nitro-benzoic acid with 4-quinoxalin-2-yl-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Chemical Reactions Analysis

4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester bond is cleaved, and a new substituent is introduced.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitro-benzoic acid and 4-quinoxalin-2-yl-phenol.

Scientific Research Applications

4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoxaline ring can interact with DNA and proteins, potentially disrupting their normal functions .

Comparison with Similar Compounds

4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate can be compared with other similar compounds such as:

    4-(2-quinoxalinylamino)benzoic acid: This compound also contains a quinoxaline ring and a benzoic acid moiety but differs in the functional groups attached to these rings.

    Quinoxaline derivatives: These compounds share the quinoxaline core structure but have different substituents, leading to varied biological activities and applications.

Properties

Molecular Formula

C21H13N3O4

Molecular Weight

371.3g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C21H13N3O4/c25-21(15-5-9-16(10-6-15)24(26)27)28-17-11-7-14(8-12-17)20-13-22-18-3-1-2-4-19(18)23-20/h1-13H

InChI Key

ZXYWQYWWEHZNQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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